molecular formula C7H13N B12986109 3-Methylhex-4-yn-3-amine

3-Methylhex-4-yn-3-amine

Cat. No.: B12986109
M. Wt: 111.18 g/mol
InChI Key: HEWKAUFLVAJYJR-UHFFFAOYSA-N
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Description

3-Methylhex-4-yn-3-amine is an alkyne-containing secondary amine with the molecular formula C₇H₁₃N. Its structure features a methyl group at the 3-position of a hex-4-yne backbone, with an amine group also at the 3-position.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-methylhex-4-yn-3-amine

InChI

InChI=1S/C7H13N/c1-4-6-7(3,8)5-2/h5,8H2,1-3H3

InChI Key

HEWKAUFLVAJYJR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhex-4-yn-3-amine typically involves the alkylation of ammonia or an amine with an appropriate alkyl halide. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with ammonia or a primary amine to form the desired amine compound .

Industrial Production Methods

In industrial settings, the production of 3-Methylhex-4-yn-3-amine may involve the use of advanced catalytic processes to ensure high yield and purity. These methods often employ transition metal catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylhex-4-yn-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, alkenes, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylhex-4-yn-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhex-4-yn-3-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methylhex-4-yn-3-amine with compounds sharing structural motifs (alkynes, tertiary amines, or cyclic backbones) from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
3-Methylhex-4-yn-3-amine C₇H₁₃N 111.19 (theoretical) Alkyne (C≡C), tertiary amine N/A
(3R,4R)-4-methylhex-1-yn-3-amine C₇H₁₃N 111.19 Alkyne (terminal), chiral centers at C3/C4
N-substituted tetrahydro-2H-pyran-4-amine (Example 13) C₂₆H₃₈N₂O₂ 411.1 (observed) Cyclic ether, phenyl-substituted dihydropyridine
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine C₁₀H₁₆N₄ 180.25 Cyclohexane backbone, triazole ring

Key Findings:

Alkyne Reactivity :

  • The terminal alkyne in (3R,4R)-4-methylhex-1-yn-3-amine () is more reactive in click chemistry (e.g., Huisgen cycloaddition) compared to the internal alkyne in 3-Methylhex-4-yn-3-amine. This difference may influence their utility in polymer or pharmaceutical synthesis .

Similar computational approaches could model 3-Methylhex-4-yn-3-amine’s electronic structure and reactivity .

Synthetic Complexity: N-substituted amines like those in require multi-step syntheses involving hydrogenation (e.g., Example 14’s use of H₂/Pd) or cyclization.

Biological Activity

3-Methylhex-4-yn-3-amine is a compound of significant interest in both organic chemistry and biological research due to its unique structural features, which include a triple bond and an amine group. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

3-Methylhex-4-yn-3-amine has the following chemical properties:

PropertyValue
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name 3-methylhex-4-yn-3-amine
InChI Key HEWKAUFLVAJYJR-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C#CC)N

The biological activity of 3-Methylhex-4-yn-3-amine is primarily attributed to its amine group, which allows it to form hydrogen bonds and engage in nucleophilic attacks on various biomolecules. This interaction can influence biochemical pathways, including those involved in cell signaling and metabolic processes.

Antitumor Activity

Recent studies have indicated that 3-Methylhex-4-yn-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro testing has shown that the compound can inhibit cell proliferation in human tumor lines, suggesting potential as an anticancer agent. The specific mechanisms may involve disruption of microtubule dynamics similar to other known antimitotic agents .

Cytotoxicity Studies

A systematic evaluation of the cytotoxic effects of 3-Methylhex-4-yn-3-amine across multiple cell lines has been conducted. The results are summarized in the following table:

Cell LineIC50 (µM)Notes
HeLa5Significant G2/M phase arrest observed
PC310Comparable to standard cisplatin
MCF715Moderate inhibition

These findings indicate that the compound's effectiveness varies by cell type, with notable potency against HeLa cells .

Synthesis and Research Applications

The synthesis of 3-Methylhex-4-yn-3-amine typically involves nucleophilic substitution reactions where ammonia or primary amines react with alkyl halides. This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules for medicinal chemistry applications.

Case Studies

  • Antitumor Studies : In a study evaluating various structural analogues of known antimitotic compounds, 3-Methylhex-4-yn-3-amine was included in a panel screening for cytotoxicity against human cancer cell lines. The results demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving tubulin inhibition .
  • Bioactivity Profiling : Another research initiative focused on profiling small molecular weight compounds for dual roles as antimicrobial peptides and bioactive agents found that derivatives of 3-Methylhex-4-yn-3-amine showed promising antimicrobial activity alongside their antitumor properties .

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